REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:4][CH:3]=1.CO.S(Cl)([Cl:19])(=O)=O>C(Cl)Cl>[Cl:19][C:7]1[CH:6]=[C:5]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:4]=[CH:3][C:2]=1[OH:1]
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)CC(=O)OCC
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
6.8 mL
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
was slowly added under over 10 min
|
Duration
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10 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed further for 5 h, upon which the reaction mixture
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
was poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (×2)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 10% NaHCO3 solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1O)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |